Welcome to the BenchChem Online Store!
molecular formula C7H6ClNO2 B1601765 4-Chloro-2-hydroxybenzamide CAS No. 37893-37-1

4-Chloro-2-hydroxybenzamide

Cat. No. B1601765
M. Wt: 171.58 g/mol
InChI Key: NXRFMWBOQWRGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07420085B2

Procedure details

A 22 L, five neck, round bottom flask was equipped with an overhead stirrer, reflux condenser, addition funnel, thermocouple temperature read out, and a heating mantle. The reactor was purged with nitrogen. Acetonitrile (4700 mL) and 4-chloro-2-hydroxybenzamide (1782 g, 10.4 mol) were charged to the reaction flask and the stirring was started. Pyridine (1133 mL, 14.0 mol) was charged to the reactor. The resulting reaction slurry was cooled to less than 10° C. with an ice bath. Ethyl chloroformate (1091 mL, 1237 g, 11.4 mol) was placed in the addition funnel and charged slowly to the stirred reaction mixture such that the temperature of the reaction mixture did not exceed 15° C. during the addition. The temperature of the reaction mixture was held between 10 and 15° C. for 30 minutes after the ethyl chloroformate addition was complete. The ice bath was removed, and the reaction mixture was warmed to ambient temperature. The reaction mixture was then slowly heated to reflux and held at that temperature for 18 hours. Liquid chromatographic analysis of the reaction mixture indicated that the reaction was only 80% complete. Approximately half of the solvent was removed by atmospheric distillation. The reaction mixture was cooled first to ambient temperature and then to <10° C. with an ice bath. Additional pyridine (215 mL, 2.65 mol) was added to the reaction mixture. Ethyl chloroformate (235 g, 2.17 mol) was added slowly via an addition funnel to the cold reaction mixture. The reaction mixture was held between 10 and 15° C. for 30 minutes after the ethyl chloroformate addition was complete. The ice bath was removed, and the reaction mixture was warmed to ambient temperature. The reaction mixture was then slowly heated to reflux and held at that temperature for 18 hours, after which time liquid chromatographic analysis indicated that the reaction was complete. The reaction mixture was cooled first to ambient temperature and then to <10° C. with an ice bath. Water (1600 mL) was added slowly via an addition funnel and the resulting slurry held at <10° C. for 90 minutes. The solid product was collected by vacuum filtration through a large sintered glass funnel. The product filter cake was washed with deionized water and vacuum dried at 50° C. for 18 hours to give 1914 g of 7-chloro-2H-1,3-benzoxazine-2,4(3H)-dione as a tan solid. The yield was 83%.
Quantity
1133 mL
Type
reactant
Reaction Step One
Quantity
1091 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
215 mL
Type
reactant
Reaction Step Four
Quantity
235 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1782 g
Type
reactant
Reaction Step Seven
Quantity
4700 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.N1C=CC=CC=1.Cl[C:19](OCC)=[O:20]>C(#N)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[C:6](=[O:7])[NH:8][C:19](=[O:20])[O:11][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1133 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1091 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
215 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
235 g
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Seven
Name
Quantity
1782 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)N)C=C1)O
Name
Quantity
4700 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L, five neck, round bottom flask was equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
The reactor was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The resulting reaction slurry
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to less than 10° C. with an ice bath
ADDITION
Type
ADDITION
Details
charged slowly to the stirred reaction mixture such that the temperature of the reaction mixture
ADDITION
Type
ADDITION
Details
did not exceed 15° C. during the addition
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
held at that temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Approximately half of the solvent was removed by atmospheric distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled first to ambient temperature
CUSTOM
Type
CUSTOM
Details
to <10° C.
WAIT
Type
WAIT
Details
The reaction mixture was held between 10 and 15° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
held at that temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled first to ambient temperature
CUSTOM
Type
CUSTOM
Details
to <10° C.
ADDITION
Type
ADDITION
Details
Water (1600 mL) was added slowly via an addition funnel
WAIT
Type
WAIT
Details
the resulting slurry held at <10° C. for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The solid product was collected by vacuum filtration through a large sintered glass funnel
FILTRATION
Type
FILTRATION
Details
The product filter cake
WASH
Type
WASH
Details
was washed with deionized water and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(C(NC(O2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1914 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.